Montelukast

CysLT1 receptor selectivity CysLT2 receptor leukotriene receptor pharmacology

Montelukast: >2,040-fold selective CysLT1 antagonist (IC50 4.9 nM vs >10,000 nM CysLT2) for clean receptor pharmacology. Once-daily, food-independent PK (t½ 2.7–5.5 h, 64% bioavailability) eliminates fed/fasted variables in chronic in vivo protocols. Anti-fibrotic signature: 29% collagen reduction, 32% hydroxyproline reduction, 41% α-SMA+ myofibroblast decrease in bleomycin model—outperforming prednisone. Ideal for vascular biology, pulmonary fibrosis, and metabolic research requiring quantitative CysLT1 selectivity.

Molecular Formula C35H36ClNO3S
Molecular Weight 586.2 g/mol
CAS No. 158966-92-8
Cat. No. B1676732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast
CAS158966-92-8
SynonymsMK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate
Molecular FormulaC35H36ClNO3S
Molecular Weight586.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
InChIKeyUCHDWCPVSPXUMX-TZIWLTJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitymixes with water (>100 mg/ml, 25 C)
MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/
8.20e-06 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast (CAS 158966-92-8): Scientific Baseline and Procurement-Relevant Overview


Montelukast (CAS 158966-92-8) is a selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist belonging to the leukotriene receptor antagonist (LTRA) class of anti-inflammatory agents. It is a small-molecule inhibitor that binds with high affinity to the human CysLT1 receptor (IC50 = 4.9 nM in HEK293 cell membranes) and exhibits pronounced selectivity over the CysLT2 receptor subtype (IC50 > 10,000 nM in COS-7 cell membranes) [1]. Montelukast is clinically indicated for the prophylaxis and chronic treatment of asthma, relief of symptoms of seasonal allergic rhinitis, and prevention of exercise-induced bronchoconstriction [2]. As a mature small-molecule drug with expired primary patents, generic montelukast sodium formulations are widely available from multiple manufacturers globally, making it a cost-effective option for both clinical and research procurement [3].

Montelukast vs. Other Leukotriene Receptor Antagonists: Why In-Class Substitution Requires Rigorous Justification


Despite a shared CysLT1 receptor antagonist mechanism, members of the LTRA class—including montelukast, zafirlukast, and pranlukast—exhibit structurally distinct chemical scaffolds that translate into measurable differences in receptor selectivity, pharmacokinetic behavior, metabolic liability, drug-drug interaction profiles, and off-target pharmacological activities [1]. These distinctions carry direct implications for experimental reproducibility, formulation compatibility, and clinical utility in specialized patient populations. Interchanging these agents without accounting for the specific, quantifiable differentiation presented below introduces uncontrolled variables that may compromise research outcomes or therapeutic selection [2]. The following evidence provides the quantitative foundation for informed selection and procurement decisions involving montelukast.

Montelukast Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


CysLT1 Receptor Selectivity: Montelukast Exhibits >2,000-Fold Selectivity Over CysLT2 Receptors

Montelukast demonstrates exceptional selectivity for the CysLT1 receptor over the CysLT2 receptor, a property not uniformly characterized across all LTRAs. In standardized recombinant human receptor assays, montelukast inhibited CysLT1 with an IC50 of 4.9 nM, whereas inhibition of CysLT2 required concentrations exceeding 10,000 nM—a selectivity ratio of >2,040:1 [1]. This level of subtype discrimination is pharmacologically relevant, as CysLT2 receptor antagonism may modulate distinct physiological pathways including vascular responses and pulmonary fibrosis that differ from CysLT1-mediated bronchoconstriction [2]. While zafirlukast and pranlukast are also classified as CysLT1-selective antagonists, published quantitative selectivity ratios relative to CysLT2 are not as extensively documented in standardized recombinant systems as they are for montelukast.

CysLT1 receptor selectivity CysLT2 receptor leukotriene receptor pharmacology

Pharmacokinetic Dosing Advantage: Once-Daily Montelukast vs. Twice-Daily Zafirlukast and Pranlukast

Montelukast's pharmacokinetic profile supports once-daily dosing, a practical advantage over zafirlukast and pranlukast which require twice-daily administration. Montelukast exhibits a plasma terminal half-life of 2.7 to 5.5 hours in healthy adults, with trough plasma concentrations remaining constant at 18 to 24 ng/mL during once-daily 10 mg dosing, providing sustained 24-hour receptor coverage [1]. In contrast, zafirlukast has a longer half-life of approximately 10 hours but is approved for twice-daily administration (20 mg BID) due to its shorter duration of clinically effective receptor antagonism [2]. Pranlukast has a significantly shorter elimination half-life of only 1.2 to 1.5 hours, necessitating twice-daily dosing at 225 mg to 450 mg [3]. Furthermore, montelukast's oral bioavailability (mean 64%) is unaffected by food intake, whereas zafirlukast bioavailability decreases by approximately 40% when co-administered with food, imposing fasting requirements around dosing [4].

pharmacokinetics half-life dosing frequency oral bioavailability

Exercise-Induced Bronchoconstriction Protection: Montelukast and Zafirlukast Demonstrate Comparable 12-Hour Efficacy

In a randomized, double-blind, double-dummy, placebo-controlled crossover trial comparing single-dose prophylaxis against exercise-induced bronchoconstriction (EIB), montelukast and zafirlukast demonstrated statistically equivalent and sustained protection through 12 hours post-dose. At the 12-hour timepoint, the decrease in FEV1 after exercise challenge was 9% ± 4% in the montelukast group and 11% ± 2% in the zafirlukast group, with no significant difference between the two agents (P = 0.75) [1]. Both LTRAs provided protection comparable to the long-acting beta-agonist salmeterol (ΔFEV1 twelfth hour: 8% ± 3%; montelukast vs. salmeterol: P = 0.72). In contrast, the 5-lipoxygenase inhibitor zileuton lost protective effect by 8 hours and was indistinguishable from placebo at 12 hours (ΔFEV1 twelfth hour: 19% ± 4%; P = 0.33 vs. placebo) [1]. This evidence confirms that montelukast provides robust, sustained EIB prophylaxis equivalent to zafirlukast but with the dosing convenience advantage documented above.

exercise-induced bronchoconstriction FEV1 asthma prophylaxis comparative efficacy

PPARγ Activation: Montelukast Exhibits Distinct Partial Agonist Activity vs. Zafirlukast

Beyond CysLT1 receptor antagonism, montelukast exhibits partial agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic and anti-inflammatory regulation. In HEK-293T cell reporter gene assays, montelukast activated PPARγ with an EC50 of 1.17 ± 0.08 μM, achieving 21.9% ± 0.3% of maximal activation relative to the full agonist pioglitazone [1]. In the same assay system, zafirlukast demonstrated substantially higher maximal PPARγ activation of 148% ± 15% with an EC50 of 2.49 ± 0.45 μM—a pronounced difference in intrinsic activity at this off-target receptor [1]. The physiological implications of this differential PPARγ activation are not fully elucidated, but this quantitative distinction may be relevant for researchers investigating LTRA effects on metabolic pathways, insulin sensitivity, or adipogenesis [2]. Pranlukast showed minimal activity in this assay (19.7% ± 1.1% maximal activation at 10 μM without a defined EC50) [1].

PPARγ peroxisome proliferator-activated receptor off-target pharmacology anti-inflammatory

Hepatotoxicity Risk Profile: Quantitative Clinical Trial ALT Elevation Data Favors Montelukast

Comparative safety data from pooled clinical trial populations demonstrate a quantitatively lower risk of clinically significant alanine aminotransferase (ALT) elevation with montelukast relative to zafirlukast. In an analysis of clinical trial adverse event data, the incidence of ALT elevations >3× the upper limit of normal (ULN) was 1.20% with zafirlukast vs. 0.54% with placebo, yielding a relative risk (RR) of 2.22 (95% CI: 1.38–3.57)—a statistically significant elevation [1]. For montelukast, ALT elevations >3× ULN occurred in 0.5% of treated patients vs. 0.3% of placebo recipients, yielding an RR of 1.51 (95% CI: 0.47–4.81)—not statistically significant [1]. For more severe elevations (>5× ULN), zafirlukast showed an RR of 2.46 (95% CI: 1.11–5.45) compared to montelukast's RR of 2.42 (95% CI: 0.27–21.6) [1]. These data underpin the clinical recommendation that zafirlukast requires periodic liver function monitoring during therapy, whereas such monitoring is not mandated for montelukast [2]. The structural basis for this difference is hypothesized to involve zafirlukast's metabolic activation to an electrophilic α,β-unsaturated iminium intermediate, a toxicophore absent in montelukast's metabolic pathway [3].

hepatotoxicity ALT elevation drug safety liver function monitoring

Anti-Fibrotic Activity: Montelukast Reduces Collagen Deposition by 29% in Bleomycin-Induced Pulmonary Fibrosis Model

In a rat model of bleomycin-induced pulmonary fibrosis, montelukast demonstrated significant anti-fibrotic activity that exceeded the effect observed with prednisone alone. Montelukast-treated rats exhibited a 29% reduction in collagen deposition and a 32% reduction in lung hydroxyproline content compared to untreated bleomycin controls [1]. Notably, prednisone monotherapy produced no significant difference in either collagen deposition or hydroxyproline content relative to the bleomycin control group [1]. Combination therapy with montelukast plus prednisone yielded reductions of 15% and 17% in collagen deposition and hydroxyproline content, respectively—less pronounced than montelukast monotherapy [1]. Additionally, montelukast reduced the mean area percentage of α-smooth muscle actin-positive myofibroblasts by 41% compared to bleomycin controls, while prednisone showed no significant effect [1]. This anti-fibrotic activity appears to involve mechanisms beyond CysLT1 antagonism, potentially related to inhibition of transforming growth factor-β signaling or direct effects on fibroblast activation [2]. Comparative anti-fibrotic data for zafirlukast or pranlukast in equivalent bleomycin-induced fibrosis models are not available in the published literature, limiting direct class comparisons.

pulmonary fibrosis collagen deposition anti-fibrotic hydroxyproline

Montelukast Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Primary CysLT1 Pharmacology Studies Requiring High Subtype Selectivity

Investigators studying CysLT1 receptor pharmacology should prioritize montelukast when the experimental design demands clean separation of CysLT1-mediated effects from CysLT2-mediated pathways. Montelukast's >2,040-fold selectivity ratio (IC50 4.9 nM at CysLT1 vs. >10,000 nM at CysLT2 in recombinant human receptor systems) [1] provides a wide concentration window for selective CysLT1 antagonism without confounding CysLT2 engagement. This selectivity profile is particularly valuable in studies of vascular biology, where CysLT2 receptors are expressed in endothelial cells and may modulate distinct physiological responses [2]. The well-characterized recombinant binding parameters also facilitate standardized concentration-response experimental design and cross-laboratory reproducibility.

Longitudinal In Vivo Studies and Multi-Agent Protocols Requiring Simplified Dosing Logistics

Montelukast's once-daily, food-independent dosing profile makes it the preferred LTRA for chronic in vivo studies and complex multi-agent protocols where dosing complexity must be minimized. With a plasma half-life of 2.7–5.5 hours that supports sustained 24-hour receptor coverage [3], oral bioavailability of 64% unaffected by food [4], and once-daily administration, montelukast reduces animal handling frequency and eliminates the confounding variable of fed/fasted state that complicates zafirlukast administration (which requires fasting due to 40% bioavailability reduction with food) [5]. In clinical trial or patient registry procurement contexts, once-daily dosing improves medication adherence—a critical factor in long-term observational studies of asthma or allergic rhinitis outcomes.

Investigations of PPARγ-Mediated Off-Target Effects in Metabolic or Adipose Tissue Models

Researchers exploring the intersection of leukotriene signaling and metabolic regulation should select montelukast when partial, modest PPARγ activation is desired as an experimental variable or control condition. Montelukast produces limited PPARγ activation (EC50 = 1.17 μM; 21.9% maximal activation) [6], contrasting sharply with zafirlukast's robust activation (EC50 = 2.49 μM; 148% maximal activation) [6]. This quantitative difference enables researchers to titrate the degree of PPARγ engagement when designing comparative studies. Montelukast's profile is particularly relevant for studies of adipogenesis, insulin sensitization, or metabolic inflammation where excessive PPARγ activation may confound interpretation of CysLT1-specific effects [7].

Pulmonary Fibrosis Preclinical Research and Anti-Fibrotic Drug Discovery Programs

Montelukast should be considered for inclusion in pulmonary fibrosis research programs as a tool compound or comparator based on its demonstrated anti-fibrotic efficacy in the bleomycin-induced lung fibrosis model. The 29% reduction in collagen deposition, 32% reduction in hydroxyproline content, and 41% reduction in α-SMA-positive myofibroblasts [8] establish montelukast's quantitative anti-fibrotic signature in a widely accepted preclinical model of idiopathic pulmonary fibrosis. The observation that montelukast monotherapy outperformed prednisone monotherapy in this model [8] warrants further investigation and positions montelukast as a mechanistically distinct reference compound for fibrosis-focused drug discovery screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.